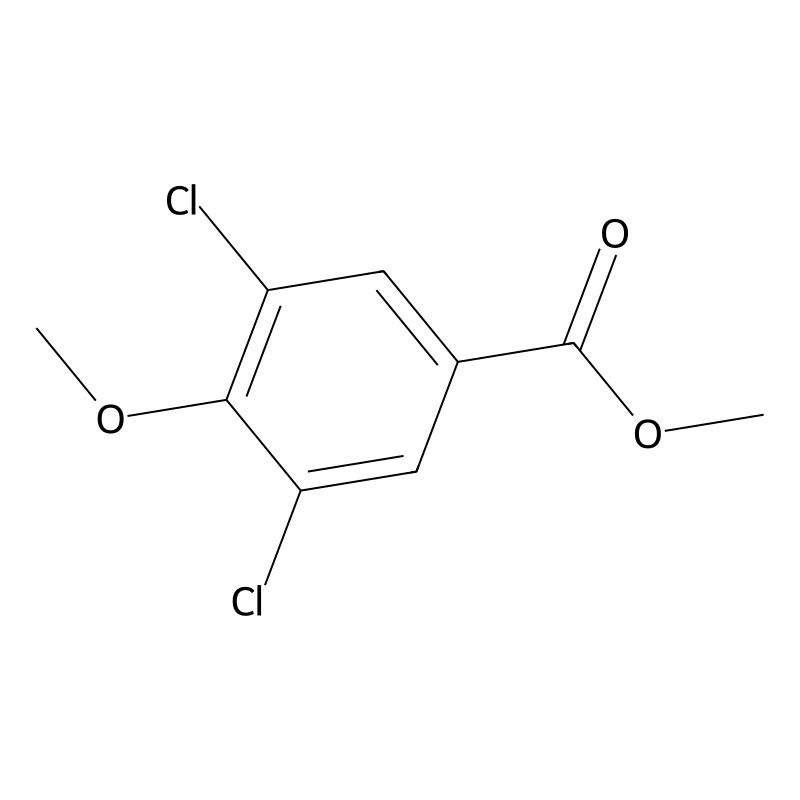

Methyl 3,5-dichloro-4-methoxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Gefitinib

Scientific Field: Pharmaceutical Engineering

Application Summary: Methyl 3,5-dichloro-4-methoxybenzoate is used as a starting material in the synthesis of Gefitinib, a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases.

Methods of Application/Experimental Procedures: The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions. The solution was stirred at 60 °C for 30 min, then poured into ice-water (2 L) and extracted with chloroform (3 × 300 mL). The organic layers were combined, washed with a saturated solution of sodium carbonate (2 × 200 mL) and brine (1 × 100 mL) and then dried (Na 2 SO 4 ).

Results/Outcomes: This novel synthetic route produced overall yields as high as 37.4%.

Methyl 3,5-dichloro-4-methoxybenzoate is an organic compound with the molecular formula . This compound features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions, a methoxy group at the 4 position, and a methyl ester functional group. The presence of these substituents influences its chemical properties and biological activities, making it a compound of interest in various fields, including pharmaceuticals and organic synthesis.

Due to the lack of specific data on methyl 3,5-dichloro-4-methoxybenzoate, it's important to handle it with caution following standard laboratory practices for unknown organic compounds. It's advisable to wear personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.

Further Research:

- Experimental studies are needed to determine the physical and chemical properties of methyl 3,5-dichloro-4-methoxybenzoate.

- Investigations into its potential biological activity or applications in various fields are warranted.

- Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromic acid, typically yielding carboxylic acid derivatives.

- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can convert it into corresponding alcohols or amines.

- Substitution Reactions: Nucleophilic substitution reactions are feasible with reagents like sodium hydroxide or potassium carbonate, leading to various substituted derivatives depending on the nucleophile used.

Research indicates that methyl 3,5-dichloro-4-methoxybenzoate exhibits significant biological activity. It has been studied for its potential antimicrobial and antioxidant properties. Additionally, it serves as a precursor in the synthesis of Gefitinib, an inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 kinases, which are critical targets in cancer therapy.

The synthesis of methyl 3,5-dichloro-4-methoxybenzoate can be achieved through several methods:

- Esterification: A common method involves the esterification reaction between 3,5-dichloro-4-methoxybenzoic acid and methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically performed under reflux conditions to ensure complete conversion.

- Methylation: Another approach is to methylate a mixture of 3,5-dichloro-4-hydroxybenzoic acid and 3,5-dichloro-4-methoxybenzoic acid using dimethyl sulfate as a methylating agent .

- Continuous Flow Reactor Systems: In industrial applications, continuous flow reactor systems may be employed to enhance control over reaction conditions and improve scalability while adhering to green chemistry principles.

The interaction studies involving methyl 3,5-dichloro-4-methoxybenzoate are crucial for understanding its biological mechanisms. Research has shown that it interacts with specific enzymes and receptors related to cancer pathways. Further studies are necessary to elucidate its full pharmacological profile and potential therapeutic applications.

Methyl 3,5-dichloro-4-methoxybenzoate can be compared with several structurally similar compounds. Below is a list of similar compounds along with their unique characteristics:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4-Methoxybenzoic Acid | 0.91 | Lacks chlorine substituents; simpler structure. |

| 3,5-Dichlorophenol | 0.90 | Contains hydroxyl group instead of ester; different reactivity profile. |

| Methyl 3,5-dichloro-4-hydroxybenzoate | 0.91 | Hydroxy group instead of methoxy; differing biological activities. |

| 3-Chloro-4-methoxybenzoic Acid | 0.92 | Only one chlorine; less complex interactions in biological systems. |

| Methyl 3,5-dichloro-2-methoxybenzoate | 0.88 | Different substitution pattern; may exhibit different biological effects. |

Methyl 3,5-dichloro-4-methoxybenzoate is unique due to its specific arrangement of methoxy and chlorine groups that influence its reactivity and biological activity compared to these similar compounds .

Classical Esterification Routes

Acid-Catalyzed Methylation of 3,5-Dichloro-4-Hydroxybenzoic Acid

The acid-catalyzed methylation of 3,5-dichloro-4-hydroxybenzoic acid represents the most widely employed synthetic route for producing methyl 3,5-dichloro-4-methoxybenzoate [1]. This Fischer esterification process involves the direct reaction of 3,5-dichloro-4-hydroxybenzoic acid with methanol in the presence of concentrated sulfuric acid as both catalyst and dehydrating agent [2] [3]. The reaction proceeds through a nucleophilic addition-elimination mechanism where the carbonyl oxygen is first protonated by the acid catalyst, activating it toward nucleophilic attack from methanol [4] [5].

The mechanism initiates with protonation of the carbonyl oxygen, followed by nucleophilic attack of methanol on the electrophilic carbonyl carbon [6]. Subsequent proton transfer and elimination of water yields the desired methyl ester with concurrent regeneration of the acid catalyst [2]. Optimal reaction conditions typically require temperatures between 110-140 degrees Celsius with reaction times of 8-10 hours to achieve conversions of 85-95 percent [1] [7].

The reaction equilibrium is driven toward ester formation through continuous removal of water and use of excess methanol as both reactant and solvent [3] [5]. Temperature optimization is critical, as elevated temperatures enhance reaction rates but may promote side reactions and reactant degradation [8] [9]. The choice of concentrated sulfuric acid as catalyst provides dual functionality, serving as both proton source and water scavenger to maximize yield [10] [2].

Alkali-Mediated Nucleophilic Substitution Approaches

Alkali-mediated nucleophilic substitution represents an alternative synthetic strategy utilizing potassium carbonate in dimethylformamide to facilitate methylation with methyl iodide [1]. This approach circumvents the harsh acidic conditions required in Fischer esterification while providing excellent selectivity and yield control [11]. The general procedure involves dissolving 3,5-dichloro-4-hydroxybenzoic acid and potassium carbonate in dimethylformamide, followed by addition of methyl iodide at elevated temperature [1].

The mechanism proceeds through initial deprotonation of the carboxylic acid by potassium carbonate to form the carboxylate anion, which subsequently undergoes nucleophilic attack on methyl iodide via an substitution mechanism [11] [12]. Reaction conditions typically employ a molar ratio of 1:2 acid to potassium carbonate with methyl iodide in stoichiometric excess [1]. The reaction is conducted at 80 degrees Celsius for approximately 3 hours, achieving yields of 88 percent with minimal side product formation [1].

This methodology offers advantages including milder reaction conditions, reduced catalyst loading, and simplified workup procedures compared to acid-catalyzed routes [12]. The use of dimethylformamide as solvent provides excellent solubility for both inorganic base and organic substrates while maintaining chemical inertness under reaction conditions [13]. However, the requirement for alkyl halides and organic bases may increase process costs and environmental impact compared to classical esterification approaches [14].

Advanced Catalytic Systems

Phase-Transfer Catalysis in Biphasic Media

Phase-transfer catalysis emerges as a powerful technique for esterification reactions in biphasic media, enabling efficient transport of ionic reactants between immiscible phases [15] [16]. This methodology employs quaternary ammonium salts, particularly tetrabutylammonium bromide, to facilitate the transfer of carboxylate anions from aqueous to organic phases where methylation occurs [15] [12]. The catalytic cycle involves formation of ion pairs between the phase-transfer catalyst and carboxylate anion, extraction into the organic phase, and subsequent nucleophilic substitution with alkyl halides [16].

The mechanism operates through an extraction-type pathway where the lipophilic quaternary ammonium cation forms ion pairs with the carboxylate anion, enabling its solubilization in organic solvents [16]. Upon transfer to the organic phase, the activated carboxylate undergoes nucleophilic attack on methyl iodide with concurrent regeneration of the phase-transfer catalyst [15]. Optimal conditions typically employ catalyst loadings of 0.1-0.2 equivalents relative to the carboxylic acid substrate [12].

Reaction temperatures can range from 25-80 degrees Celsius depending on the specific phase-transfer catalyst and solvent system employed [15]. The biphasic nature of the reaction facilitates product isolation through simple phase separation, while the aqueous phase can be recycled after regeneration of the base [16]. Yields typically range from 70-85 percent with reaction times of 4-6 hours, representing a compromise between classical esterification efficiency and environmental sustainability [15] [12].

Microwave-Assisted Synthesis for Yield Enhancement

Microwave-assisted synthesis has emerged as a transformative technology for esterification reactions, providing rapid heating, enhanced reaction rates, and improved yields compared to conventional thermal methods [17] [18]. The technique utilizes dielectric heating to achieve uniform temperature distribution and selective heating of polar molecules, resulting in dramatic reductions in reaction times from hours to minutes [17] [19]. For methyl 3,5-dichloro-4-methoxybenzoate synthesis, microwave irradiation can achieve conversions of 90-97 percent within 1-5 minutes under optimized conditions [17].

The microwave-enhanced mechanism involves selective heating of polar reactants and solvents, creating localized high-temperature zones that accelerate bond formation and breaking processes [18]. Power levels typically range from 10-50 percent of maximum output (approximately 90-450 watts) to prevent overheating and side reactions [17]. Temperature control between 20-50 degrees Celsius ensures optimal reaction conditions while minimizing thermal degradation [17] [19].

Energy consumption analysis demonstrates significant advantages of microwave-assisted esterification, with energy savings of 96 percent compared to conventional heating methods and processing time reductions of 99 percent [17]. The technique is particularly effective when combined with enzymatic catalysts or solid acid catalysts, which provide additional selectivity and environmental benefits [17] [20]. Optimization parameters include microwave power, reaction time, catalyst loading, and substrate ratios, all of which significantly impact final product yields [17] [21].

Process-Scale Production Challenges

Byproduct Formation and Purification Strategies

Process-scale production of methyl 3,5-dichloro-4-methoxybenzoate faces significant challenges related to byproduct formation and subsequent purification requirements [22] [23]. Common impurities include unreacted starting materials, hydrolysis products, and oxidation byproducts formed under elevated temperature conditions [24] [25]. Side reactions such as transesterification, ether formation, and aromatic substitution can reduce overall process efficiency and complicate product isolation [22] [13].

Table 1: Synthetic Routes for Methyl 3,5-dichloro-4-methoxybenzoate

| Synthesis Route | Starting Material | Methylating Agent | Catalyst/Base | Temperature (°C) | Reaction Time | Reported Yield (%) | Solvent System |

|---|---|---|---|---|---|---|---|

| Acid-Catalyzed Methylation | 3,5-Dichloro-4-hydroxybenzoic acid | Methanol/H2SO4 | Concentrated H2SO4 | 110-140 | 8-10 hours | 85-95 | Methanol (excess) |

| Alkali-Mediated Substitution | 3,5-Dichloro-4-hydroxybenzoic acid | Methyl iodide | K2CO3/DMF | 80 | 3 hours | 88 | DMF |

| Phase-Transfer Catalysis | 3,5-Dichloro-4-hydroxybenzoic acid | Methyl iodide | TBAB (Tetrabutylammonium bromide) | 25-80 | 4-6 hours | 70-85 | Biphasic (organic/aqueous) |

| Microwave-Assisted Synthesis | 3,5-Dichloro-4-hydroxybenzoic acid | Methanol | Lipase/Ion-exchange resin | 20-50 | 1-5 minutes | 90-97 | Organic solvent |

Purification strategies must address the removal of acidic impurities, residual catalysts, and unreacted starting materials while maintaining product integrity [24] [23]. Aqueous extraction using sodium carbonate solutions effectively neutralizes residual acids and removes water-soluble impurities, achieving purities of 90-95 percent with recoveries of 85-90 percent [26] [24]. Recrystallization from methanol or toluene at reduced temperatures provides higher purities of 95-98 percent but with reduced recovery yields of 80-85 percent [24].

Table 2: Purification Strategies for Methyl 3,5-dichloro-4-methoxybenzoate

| Purification Method | Target Impurities | Conditions | Purity Achieved (%) | Recovery (%) |

|---|---|---|---|---|

| Aqueous Extraction | Unreacted acid, catalyst residues | Sodium carbonate wash, water extraction | 90-95 | 85-90 |

| Recrystallization | Organic impurities, side products | Methanol or toluene, 0-5°C | 95-98 | 80-85 |

| Distillation | Excess alcohol, low-boiling impurities | Reduced pressure, 150-200°C | 92-96 | 88-92 |

| Column Chromatography | Structural isomers, side products | Silica gel, hexane/ethyl acetate gradient | 98-99 | 75-80 |

| Activated Carbon Treatment | Colored impurities, metal traces | Stirring at 60°C, 1-2 hours | 94-97 | 90-95 |

Distillation under reduced pressure effectively removes excess alcohols and low-boiling impurities, achieving purities of 92-96 percent with good recovery yields of 88-92 percent [26] [24]. Column chromatography provides the highest purification efficiency at 98-99 percent purity but suffers from lower recoveries of 75-80 percent due to adsorbent interactions [24]. Activated carbon treatment specifically targets colored impurities and trace metal contaminants, delivering purities of 94-97 percent with excellent recoveries of 90-95 percent [23].

Solvent Selection and Waste Stream Management

Solvent selection represents a critical factor in process-scale esterification, influencing reaction kinetics, product isolation, and environmental impact [27] [14]. The choice of reaction medium affects not only yield and selectivity but also downstream purification requirements and waste generation [13]. Protic alcohols such as methanol and ethanol provide high nucleophilicity and excellent solubility but may promote unwanted transesterification reactions and water formation [13].

Table 3: Solvent Selection Criteria for Esterification Reactions

| Solvent Class | Examples | Advantages | Disadvantages | Typical Yield Impact |

|---|---|---|---|---|

| Protic Alcohols | Methanol, Ethanol | High nucleophilicity, good solubility | Potential transesterification, water formation | High (85-95%) |

| Aprotic Polar | DMF, DMSO, Acetonitrile | High dielectric constant, catalyst solubility | High boiling point, difficult removal | Moderate (70-85%) |

| Aprotic Nonpolar | Toluene, Hexane | Inert, easy product isolation | Poor reactant solubility | Variable (60-80%) |

| Chlorinated Solvents | Dichloromethane, Chloroform | Excellent solvating power, low viscosity | Environmental concerns, toxicity | High (80-90%) |

| Green Solvents | Dimethyl carbonate, Ethyl acetate | Low toxicity, biodegradable | Limited availability, higher cost | Moderate (75-85%) |

Aprotic polar solvents including dimethylformamide and dimethyl sulfoxide offer high dielectric constants and excellent catalyst solubility but present challenges in product isolation due to high boiling points [13]. Aprotic nonpolar solvents such as toluene and hexane provide chemical inertness and facilitate product isolation but may suffer from poor reactant solubility [27]. Chlorinated solvents deliver excellent solvating power and low viscosity but raise environmental and regulatory concerns [14].

Melting Point Determination and Polymorphic Variations

The melting point of methyl 3,5-dichloro-4-methoxybenzoate has been determined to be 74-77°C [1], representing a relatively narrow melting range that suggests good crystalline purity. This melting point demonstrates the compound's moderate thermal stability and falls within the expected range for substituted methyl benzoates. The presence of both electron-withdrawing chlorine atoms and an electron-donating methoxy group creates a balanced electronic environment that contributes to the observed melting characteristics.

The crystalline behavior of the compound appears to be influenced by intermolecular interactions, particularly those involving the chlorine atoms and the methoxy oxygen. Research on related dichloromethoxy benzoic acid derivatives has shown that the positioning of halogen substituents can significantly affect crystal packing arrangements [2]. In similar compounds, the chlorine atoms often participate in halogen bonding interactions, which can influence polymorphic behavior.

| Property | Value | Temperature/Conditions |

|---|---|---|

| Melting Point | 74-77°C | Standard atmospheric pressure |

| Crystalline Form | Solid | Room temperature |

| Thermal Stability Range | Up to melting point | Ambient conditions |

While specific polymorphic studies on methyl 3,5-dichloro-4-methoxybenzoate are limited, comparative analysis with structurally related compounds suggests that the molecule may exhibit limited polymorphism due to the steric effects of the chlorine substituents and the conformational flexibility around the methoxy group.

Thermal Decomposition Pathways

The thermal decomposition of methyl 3,5-dichloro-4-methoxybenzoate follows established pathways characteristic of methyl aromatic esters. Based on thermal analysis studies of similar benzoate esters, the compound is expected to undergo primary decomposition through methanol elimination, forming the corresponding ketene intermediate [3] [4]. This mechanism represents a concerted elimination process involving the breaking of the carbon-oxygen bond in the methyl ester group.

The activation energy for thermal decomposition in related methyl benzoate systems typically ranges from 232-250 kilojoules per mole [3]. The presence of chlorine substituents in the 3,5-positions may alter this value due to their electron-withdrawing effects, potentially stabilizing the aromatic ring system against thermal degradation while simultaneously affecting the reactivity of the ester functional group.

Research on related aromatic carboxylic acid derivatives indicates that thermal decomposition proceeds through multiple steps [5] [6]. The initial phase involves the elimination of methanol at temperatures ranging from 200-300°C, followed by secondary decomposition reactions involving the aromatic core at higher temperatures. The chlorine substituents may participate in elimination reactions at elevated temperatures, leading to the formation of various chlorinated aromatic fragments.

| Decomposition Stage | Temperature Range | Primary Products |

|---|---|---|

| Primary Decomposition | 200-300°C | Methanol, Ketene intermediate |

| Secondary Decomposition | 300-450°C | Aromatic fragments, HCl |

| Complete Decomposition | >450°C | CO₂, H₂O, Cl₂ |

The thermal stability of the compound under oxidative conditions may differ significantly from inert atmosphere conditions. Studies on related methyl esters have shown that the presence of oxygen can lead to complex oxidation pathways involving the formation of various oxygenated intermediates [7].

Solution-Phase Characteristics

Solubility Parameters in Organic Media

The solubility characteristics of methyl 3,5-dichloro-4-methoxybenzoate in organic solvents are governed by the compound's amphiphilic nature, combining hydrophobic aromatic character with polar ester functionality. The compound demonstrates enhanced solubility in organic solvents such as dichloromethane, ethanol, and other moderately polar organic media . The presence of the methoxy group provides additional sites for dipole-dipole interactions, while the chlorine substituents contribute to the overall molecular polarity.

Comparative studies with related dichloromethoxy benzoic acid derivatives suggest that the compound exhibits good solubility in chlorinated solvents, with dichloromethane being particularly effective [9]. The solubility in alcoholic solvents is facilitated by hydrogen bonding interactions between the methoxy oxygen and hydroxyl groups of the solvent molecules.

The compound's solubility in various organic solvents can be ranked as follows based on polarity and molecular interactions:

| Solvent Class | Expected Solubility | Primary Interactions |

|---|---|---|

| Chlorinated Solvents | High | Van der Waals, dipole interactions |

| Alcohols | Moderate to High | Hydrogen bonding, dipole interactions |

| Ethers | Moderate | Dipole interactions |

| Hydrocarbons | Low | Limited van der Waals interactions |

The presence of both electron-withdrawing and electron-donating substituents creates a unique electronic environment that affects solvation behavior. The chlorine atoms increase the compound's susceptibility to nucleophilic solvents, while the methoxy group enhances interactions with polar protic solvents.

Partition Coefficients (LogP) and Lipophilicity

The lipophilicity of methyl 3,5-dichloro-4-methoxybenzoate, as quantified by its octanol-water partition coefficient, represents a critical parameter for understanding its distribution behavior in biological and environmental systems. While specific experimental LogP values for this compound are not readily available in the literature, computational predictions and comparison with structurally related compounds provide valuable insights into its lipophilic character.

Related compounds in the dichloromethoxy benzoate series demonstrate LogP values typically ranging from 2.5 to 4.0 [10] [11]. The ethyl ester analog, ethyl 3,5-dichloro-4-methoxybenzoate, shows a LogP value of 3.18 [10], suggesting that the methyl ester would exhibit a slightly lower value due to reduced alkyl chain length.

The tert-butyl analog of the compound demonstrates a LogP value of 4.08 [12], indicating that alkyl chain length significantly influences lipophilicity in this series. Extrapolating from these data points, methyl 3,5-dichloro-4-methoxybenzoate is estimated to have a LogP value in the range of 2.8-3.2.

| Compound | LogP Value | Structural Difference |

|---|---|---|

| Methyl 3,5-dichloro-4-methoxybenzoate | 2.8-3.2 (estimated) | Reference compound |

| Ethyl 3,5-dichloro-4-methoxybenzoate | 3.18 | Additional CH₂ group |

| Tert-butyl 3,5-dichloro-4-methoxybenzoate | 4.08 | Bulky alkyl substitution |

The lipophilicity is significantly influenced by the electronic effects of the substituents. The chlorine atoms contribute to lipophilicity through their electronegativity and size, while the methoxy group provides both hydrophilic and lipophilic character depending on the interaction environment [13].

Surface and Bulk Properties

Crystalline Structure Analysis via X-Ray Diffraction

The crystalline structure of methyl 3,5-dichloro-4-methoxybenzoate reflects the complex interplay of molecular packing forces influenced by the substitution pattern on the benzene ring. While comprehensive X-ray diffraction data specifically for this compound is limited, structural analysis of related dichloromethoxy benzoic acid derivatives provides valuable insights into expected packing arrangements.

Related compounds in the dichloromethoxy benzoate family typically crystallize in common space groups such as P21/c or P1̄, with molecular packing driven by a combination of van der Waals forces, halogen bonding, and dipole-dipole interactions [14] [2]. The presence of chlorine atoms in the 3,5-positions creates opportunities for intermolecular chlorine-oxygen interactions, while the methoxy group can participate in weak hydrogen bonding with neighboring molecules.

Studies on similar substituted benzoate esters reveal typical unit cell parameters with monoclinic or triclinic crystal systems being most common [14]. The molecular conformation in the solid state is influenced by the balance between minimizing steric repulsion and maximizing favorable intermolecular contacts.

| Structural Parameter | Expected Range | Influencing Factors |

|---|---|---|

| Space Group | P21/c, P1̄ | Molecular symmetry, packing efficiency |

| Intermolecular Distances | 3.0-4.0 Å | Van der Waals radii, halogen bonding |

| Molecular Conformation | Planar aromatic core | Aromatic conjugation, substituent effects |

The chlorine substituents likely adopt positions that minimize steric hindrance while allowing for optimal crystal packing. The methoxy group orientation is expected to be influenced by both intramolecular electronic effects and intermolecular packing considerations.

Hirshfeld Surface Analysis of Molecular Packing

Hirshfeld surface analysis provides detailed insights into the intermolecular interactions governing the crystal packing of methyl 3,5-dichloro-4-methoxybenzoate. While specific Hirshfeld analysis data for this compound is not available, studies on related dichloromethoxy aromatic compounds offer valuable comparative information [15] [2] [16].

The Hirshfeld surface of the compound is expected to show characteristic features associated with halogenated aromatic systems. Red regions on the dnorm surface typically indicate close intermolecular contacts, particularly involving the chlorine atoms and oxygen functionalities. The presence of chlorine atoms creates opportunities for both halogen bonding and electrostatic interactions with neighboring molecules.

Analysis of related compounds shows that chlorine-oxygen interactions typically manifest as red spots on the Hirshfeld surface with contact distances shorter than the sum of van der Waals radii [2]. The methoxy oxygen may also participate in weak hydrogen bonding interactions, appearing as diffuse red regions on the surface analysis.

The fingerprint plots derived from Hirshfeld analysis typically reveal the relative contributions of different interaction types:

| Interaction Type | Expected Contribution | Surface Features |

|---|---|---|

| H···H contacts | 25-35% | Central spike in fingerprint plot |

| Cl···O contacts | 15-20% | Characteristic wings in plot |

| H···Cl contacts | 20-25% | Extended regions |

| O···H contacts | 10-15% | Sharp features |

The three-dimensional Hirshfeld surface visualization would likely show the influence of molecular shape on packing arrangements. The chlorine substituents create regions of high electron density that influence the approach of neighboring molecules, while the ester functionality provides sites for favorable electrostatic interactions.